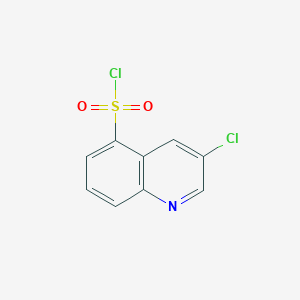

3-Chloroquinoline-5-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Chloroquinoline-5-sulfonyl chloride is a chemical compound that is part of the quinoline family, which is known for its diverse applications in medicinal chemistry and as a building block in organic synthesis. The sulfonyl chloride group attached to the quinoline ring makes it a versatile reagent for introducing sulfone functionalities into other molecules.

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. For instance, the use of sulfonic acid functionalized pyridinium chloride as a catalyst has been reported for the preparation of hexahydroquinolines, which are structurally related to 3-chloroquinoline-5-sulfonyl chloride . Additionally, the Buchwald-Hartwig reaction has been utilized for the rapid synthesis of 3-aminoisoquinoline-5-sulfonamides, indicating that palladium-catalyzed C-N bond formation is a viable strategy for modifying the quinoline scaffold .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by a benzene ring fused to a pyridine ring. The presence of a sulfonyl chloride group at the 5-position of the quinoline ring is a key feature that allows for further chemical transformations. For example, the mercury(II) chloride adduct of ferron, which contains a quinoline sulfonic acid moiety, demonstrates the potential for complex formation with metals .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions. Site-selective oxidative C-H sulfonylation has been developed for 8-acylaminoquinolines, providing a method for C5-sulfonylation of quinolines . Moreover, a cascade halosulfonylation of 1,7-enynes has been established, leading to the synthesis of dihydroquinolin-2(1H)-ones, showcasing the reactivity of sulfonyl radicals .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their functional groups. The introduction of a sulfonyl chloride group can increase reactivity, as seen in the synthesis of 1-methyl-3-sulfonylthio-4-aminoquinolinium chlorides, which exhibit antimicrobial activity . The sulfonyl chloride group is also reactive towards amines, forming stable sulfonamides that can be analyzed by HPLC, as demonstrated by the derivatization reagent anthraquinone-2-sulfonyl chloride .

Aplicaciones Científicas De Investigación

Synthesis of Hexahydroquinolines

A novel approach for the synthesis of hexahydroquinolines uses sulfonic acid functionalized pyridinium chloride as a catalyst. This method is highly efficient and solvent-free, demonstrating the utility of sulfonic acid derivatives in facilitating multi-component condensations of arylaldehydes, dimedone, β-ketoesters, and ammonium acetate (Khazaei et al., 2013).

C-H Bond Sulfonylation

Copper-catalyzed direct C-H bond sulfonylation of aminoquinolines with arylsulfonyl chlorides highlights the selective functionalization at the C5-H position of quinoline rings, leading to the production of sulfonylated products. This method tolerates a broad range of functional groups, indicating the versatility of sulfonyl chlorides in organic synthesis (Hong-Wen Liang et al., 2015).

Photosensitized Oxidation Studies

In a study on the photosensitized oxidation of alkyl phenyl sulfoxides, the role of sulfoxide radical cations in C-S bond cleavage was investigated. This research provides insights into the reactivity of sulfoxide and sulfide radical cations, offering a deeper understanding of the mechanisms underlying sulfonylation reactions (Baciocchi et al., 2008).

Antimicrobial Activity Studies

The synthesis and in vitro antimicrobial activity of 1-methyl-3-sulfonylthio-4-aminoquinolinium chlorides were explored, showcasing the potential biomedical applications of sulfonyl chloride derivatives. These compounds displayed activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi, illustrating their potential as antimicrobial agents (Zięba et al., 2013).

Catalysis and Synthetic Applications

The application of sulfonic acid functionalized ionic liquids in the synthesis of hexahydroquinolines and other complex molecules underscores the catalytic prowess of sulfonic acid derivatives. These catalysts are not only efficient but also reusable, highlighting their sustainability in chemical processes (Ghorbani et al., 2015).

Safety And Hazards

Propiedades

IUPAC Name |

3-chloroquinoline-5-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO2S/c10-6-4-7-8(12-5-6)2-1-3-9(7)15(11,13)14/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJAMZNOYZWZISA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)Cl)C(=C1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloroquinoline-5-sulfonyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(Methylsulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2562615.png)

![4-[3-(4-Chlorophenyl)sulfonylquinolin-4-yl]morpholine](/img/structure/B2562618.png)

![N-[2-Methyl-1-(3-methyl-1-benzofuran-2-yl)propyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2562624.png)

![2-chloro-N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]acetamide](/img/structure/B2562627.png)

![2-Chloro-N-[4-(1,4-dimethyl-2,5-dioxoimidazolidin-4-yl)phenyl]propanamide](/img/structure/B2562630.png)

![7-Chloro-1-(3-chlorophenyl)-2-(2-(dimethylamino)ethyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2562631.png)

![[3-(3-Methoxypropyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2562634.png)